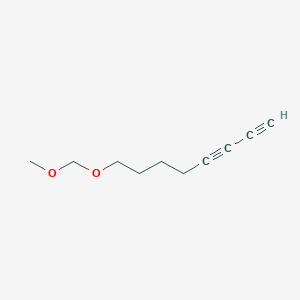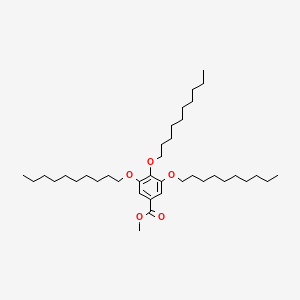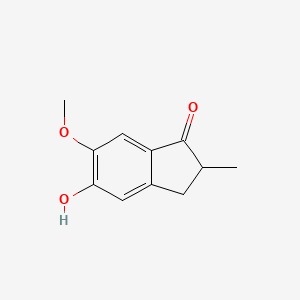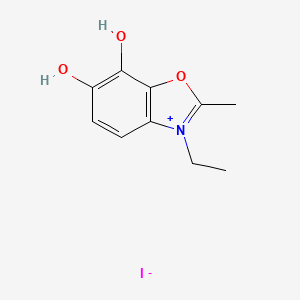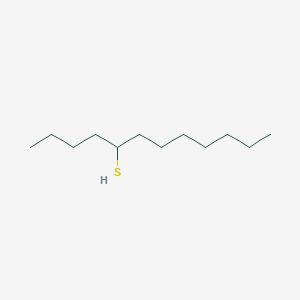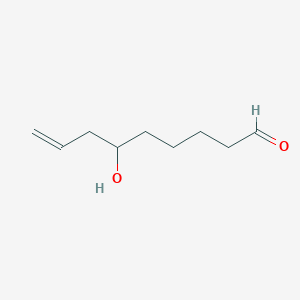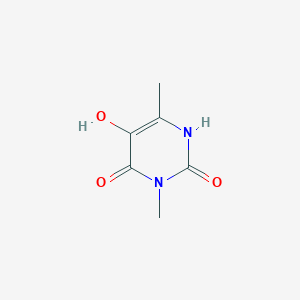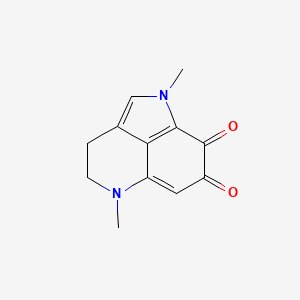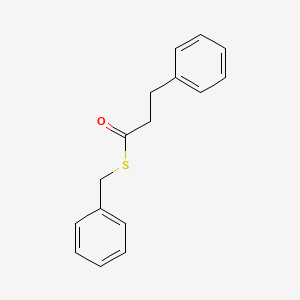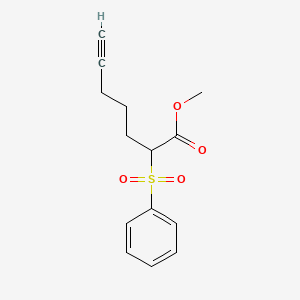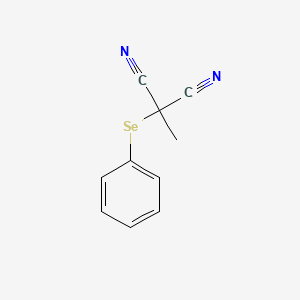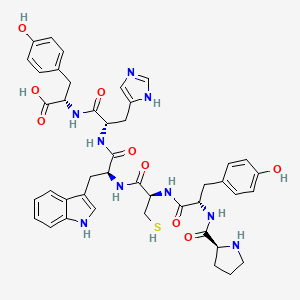
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine is a synthetic peptide composed of six amino acids: proline, tyrosine, cysteine, tryptophan, histidine, and tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, tryptophan, histidine, and tyrosine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cross-linking.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific residues, such as the hydroxyl group of tyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents can be used for substitution reactions at specific residues.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling cascades.
Enzyme Inhibition: The peptide may inhibit the activity of specific enzymes, altering metabolic pathways.
Protein-Protein Interactions: The peptide may facilitate or disrupt interactions between proteins, affecting cellular functions.
類似化合物との比較
Similar Compounds
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine: Unique due to its specific sequence and combination of amino acids.
L-Prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate:
L-Tyrosine: A single amino acid with roles in neurotransmitter synthesis and protein structure.
L-Proline: An amino acid important for protein folding and structure.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields of research.
特性
CAS番号 |
184889-21-2 |
|---|---|
分子式 |
C43H49N9O9S |
分子量 |
868.0 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H49N9O9S/c53-28-11-7-24(8-12-28)16-33(48-38(55)32-6-3-15-45-32)39(56)52-37(22-62)42(59)49-34(18-26-20-46-31-5-2-1-4-30(26)31)40(57)50-35(19-27-21-44-23-47-27)41(58)51-36(43(60)61)17-25-9-13-29(54)14-10-25/h1-2,4-5,7-14,20-21,23,32-37,45-46,53-54,62H,3,6,15-19,22H2,(H,44,47)(H,48,55)(H,49,59)(H,50,57)(H,51,58)(H,52,56)(H,60,61)/t32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
FLAHJCJMDBSUCN-DUGSHLAESA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
